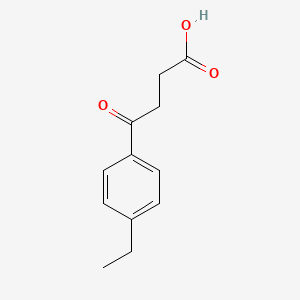

4-(4-Ethylphenyl)-4-oxobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-ethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHLIRYSBPOFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311853 | |

| Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49594-75-4 | |

| Record name | 49594-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate in the development of pharmaceuticals and other specialty chemicals. The core of this guide is a detailed exploration of the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, the principal and most efficient route to this compound. We will delve into the intricacies of the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that influence reaction yield and purity. This document is intended to be a practical resource for researchers and professionals in organic synthesis and drug development, offering both theoretical understanding and actionable experimental insights.

Introduction: Significance of this compound

This compound, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , belongs to the class of aromatic keto-acids.[1] These molecules are of significant interest in medicinal chemistry and materials science due to their bifunctional nature, incorporating both a ketone and a carboxylic acid. This dual reactivity allows for a wide array of subsequent chemical transformations, making them versatile building blocks for the synthesis of more complex molecular architectures. Notably, derivatives of 4-phenyl-4-oxobutanoic acid have been investigated for their potential as kynurenine-3-hydroxylase inhibitors, which are relevant in the context of neurodegenerative diseases. While the primary focus of this guide is the formation of the title compound, the principles and methodologies discussed are broadly applicable to the synthesis of a variety of substituted β-aroylpropionic acids.

The Core Mechanism: Friedel-Crafts Acylation

The formation of this compound is predominantly achieved through the Friedel-Crafts acylation of ethylbenzene with succinic anhydride. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The mechanism can be dissected into three key stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the carbonyl carbon highly electrophilic. This coordination facilitates the opening of the anhydride ring, generating a resonance-stabilized acylium ion. This highly reactive electrophile is the key species that will attack the aromatic ring.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The ethyl group is an ortho-, para-directing activator, meaning it increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack. Due to steric hindrance from the ethyl group at the ortho position, the acylation reaction overwhelmingly favors substitution at the para position. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization and Work-up: To regain the stability of the aromatic system, a proton is eliminated from the carbon atom bearing the newly attached acyl group. The [AlCl₃(OH)]⁻ complex, formed during the reaction, acts as a base to abstract this proton, regenerating the aromatic ring and the AlCl₃ catalyst. However, the ketone product formed is a Lewis base and can form a complex with the AlCl₃. Therefore, a stoichiometric amount of the Lewis acid is typically required. The reaction is then quenched with water in an acidic work-up to decompose the aluminum chloride-ketone complex and protonate the carboxylate, yielding the final this compound product.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a robust and efficient method for the synthesis of this compound, adapted from established procedures for similar β-aroylpropionic acids. This solvent-free approach is environmentally benign and offers high yields.

Materials and Equipment

| Materials | Equipment |

| Succinic anhydride (0.01 mole) | Mortar and pestle |

| Ethylbenzene (0.01 mole) | Fume hood |

| Powdered, anhydrous aluminum chloride (0.02 mole) | Beakers |

| Crushed ice | Filtration apparatus |

| Concentrated Hydrochloric Acid | TLC apparatus for reaction monitoring |

| Distilled water | |

| Ethanol (for recrystallization) |

Step-by-Step Procedure

-

Reaction Setup: Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a clean, dry mortar.

-

Initiation of Reaction: Gently grind the two solids together with a pestle.

-

Addition of Ethylbenzene: To the mixture, add ethylbenzene (1.06 g, 0.01 mole) dropwise while continuing to grind the mixture. The reaction is typically initiated at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is expected to be complete within approximately 6 minutes.

-

Work-up: After the reaction is complete, carefully transfer the reaction mixture onto a beaker containing crushed ice. To this, slowly add concentrated hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any remaining inorganic impurities. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of water and ethanol, to yield a crystalline solid.

Expected Yield

Under these solvent-free conditions, a high yield of the desired product is anticipated. For the reaction of ethylbenzene with succinic anhydride, a yield of approximately 92% has been reported.

Data Presentation and Characterization

Physicochemical Properties

| Property | Value |

| CAS Number | 49594-75-4 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Purity (typical) | >95% |

Spectroscopic Data

Reference Spectroscopic Data for 4-(4-methylphenyl)-4-oxobutanoic acid:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl group on the benzene ring, and the two methylene groups of the butanoic acid chain.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the methyl carbon, and the two methylene carbons.

-

IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands characteristic of the following functional groups:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the ketone, usually around 1680 cm⁻¹.

-

Another C=O stretch from the carboxylic acid, typically around 1710 cm⁻¹.

-

C-H stretches from the aromatic ring and the alkyl groups.

-

Mass Spectrometry Data for this compound:

-

[M+H]⁺: 207.10158

-

[M+Na]⁺: 229.08352

-

[M-H]⁻: 205.08702

Causality and Trustworthiness of the Protocol

The described experimental protocol is designed as a self-validating system for the following reasons:

-

Stoichiometry of the Lewis Acid: The use of a twofold molar excess of aluminum chloride ensures the complete activation of the succinic anhydride and accounts for the complexation with the ketone product, driving the reaction to completion.

-

Solvent-Free Conditions: This approach minimizes the risk of side reactions with the solvent and simplifies the work-up procedure. It is also a more environmentally friendly method.

-

Reaction Monitoring: The use of TLC allows for real-time tracking of the consumption of reactants and the formation of the product, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize the formation of by-products.

-

Purification by Recrystallization: This is a standard and highly effective technique for purifying solid organic compounds, ensuring the removal of any unreacted starting materials and soluble impurities, leading to a high-purity final product.

Conclusion

The Friedel-Crafts acylation of ethylbenzene with succinic anhydride provides a direct and efficient pathway for the synthesis of this compound. The mechanism is well-understood, and the experimental protocol is straightforward and high-yielding. This technical guide provides researchers and drug development professionals with the necessary information to confidently synthesize and characterize this important chemical intermediate. The insights into the reaction mechanism and the detailed experimental procedure are intended to facilitate its application in various research and development endeavors.

References

Sources

4-(4-Ethylphenyl)-4-oxobutanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a keto-acid that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, analytical characterization methods, key reactivity patterns, and essential safety information.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 49594-75-4.[1][2][3][4] It is also known by its synonym, 4-(4-ethylphenyl)-4-oxobutyric acid.[3] The molecule consists of a butyric acid chain where the gamma carbon is part of a ketone functional group, which itself is attached to a para-substituted ethylphenyl ring. This structure provides a unique combination of aromatic and aliphatic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 49594-75-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][5] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| Appearance | Beige solid | [3] |

| Boiling Point | 398.6°C at 760 mmHg | [1] |

| Purity | Typically ≥95-97% | [1][3] |

| InChI Key | ZLHLIRYSBPOFQB-UHFFFAOYSA-N | [3][5] |

| SMILES | CCC1=CC=C(C=C1)C(=O)CCC(=O)O | [5] |

Synthesis and Purification

The most common and efficient method for synthesizing 4-(4-aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[6][7][8] This electrophilic aromatic substitution reaction provides a direct route to the target molecule.

Synthesis Rationale and Mechanism

The synthesis of this compound is analogous to the well-documented preparation of 4-(4-methylphenyl)-4-oxobutanoic acid.[6][7] The reaction proceeds via a Friedel-Crafts acylation mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the succinic anhydride, making it a potent electrophile. The electron-rich ethylbenzene then acts as the nucleophile, attacking the activated anhydride. The ethyl group is an ortho-, para-director; however, due to steric hindrance at the ortho position, the para-substituted product is predominantly formed. A subsequent hydrolysis step during the workup opens the anhydride ring to yield the final carboxylic acid product.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Ethylbenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) to an inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension.

-

Nucleophilic Attack: Add ethylbenzene (1.0 equivalent) dropwise via the dropping funnel to the reaction mixture. Maintain the temperature at 0-5°C during the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complex and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash with water. Extract the product into a 5% aqueous sodium bicarbonate solution. The carboxylic acid will deprotonate and move to the aqueous layer, leaving non-acidic impurities behind.

-

Isolation: Acidify the aqueous bicarbonate layer with dilute HCl until the product precipitates out as a solid.

-

Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical and Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed. While commercial suppliers offer reference spectra, the following section details the expected analytical data based on the molecule's structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Two doublets (δ ~7.8-8.0 ppm and δ ~7.2-7.4 ppm) corresponding to the para-substituted phenyl ring. Aliphatic Protons: Two triplets (δ ~3.2-3.4 ppm and δ ~2.7-2.9 ppm) for the two methylene groups (-CH₂-CH₂-) of the butanoic acid chain. Ethyl Group: A quartet (δ ~2.6-2.8 ppm) for the benzylic methylene and a triplet (δ ~1.2-1.4 ppm) for the methyl group. Carboxylic Acid: A broad singlet (δ >10 ppm). |

| ¹³C NMR | Carbonyls: Two signals (δ ~195-200 ppm for the ketone and δ ~175-180 ppm for the carboxylic acid). Aromatic Carbons: Signals in the δ ~125-150 ppm range. Aliphatic Carbons: Signals for the three CH₂ groups and one CH₃ group in the δ ~10-40 ppm range. |

| IR (Infrared) | Broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid. Two distinct C=O stretches (~1710 cm⁻¹ for the carboxylic acid and ~1680 cm⁻¹ for the aromatic ketone). C-H stretches (~2850-3000 cm⁻¹). |

| Mass Spec (MS) | [M-H]⁻: ~205.08 m/z. [M+H]⁺: ~207.10 m/z.[5] |

Synthesis and Characterization Workflow

The overall process from synthesis to final product verification is a self-validating system. The successful synthesis via a well-established reaction is confirmed by a suite of analytical techniques that unambiguously verify the structure of the final compound.

Caption: Workflow for the synthesis and verification of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the aromatic ketone and the carboxylic acid.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides, and amidation.

-

Ketone Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). The adjacent methylene protons are acidic and can participate in condensation reactions.

A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[8] These heterocyclic structures are formed through the condensation of the keto-acid with hydrazine derivatives. Pyridazinones are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery and development.[8]

Safety, Handling, and Storage

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][10] Keep away from strong oxidizing agents.[9][11]

Conclusion

This compound is a key chemical intermediate with well-defined properties and established synthetic routes. Its utility, particularly in the construction of biologically relevant heterocyclic systems, underscores its importance in medicinal chemistry and organic synthesis. The straightforward synthesis, combined with clear analytical verification methods, makes it an accessible and valuable tool for researchers. Proper adherence to safety and handling protocols is essential when working with this compound.

References

-

PubChemLite. (n.d.). This compound (C12H14O3). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

- 1. CAS 49594-75-4 | this compound - Synblock [synblock.com]

- 2. 49594-75-4|this compound|BLD Pharm [bldpharm.com]

- 3. 4-(4-Ethylphenyl)-4-oxobutyric acid | 49594-75-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Data for 4-(4-Ethylphenyl)-4-oxobutanoic acid: An In-depth Technical Guide

Introduction

4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS No: 49594-75-4, Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a ketoacid derivative of butane. Its structure, featuring an ethyl-substituted aromatic ring and a carboxylic acid moiety, makes it a molecule of interest in synthetic chemistry and potentially as a building block in drug discovery. Accurate structural confirmation through spectroscopic methods is paramount for its application in any research or development pipeline. This guide provides a detailed analysis of its predicted spectroscopic characteristics.

Molecular Structure

Caption: Predicted key fragmentation pathways for this compound in positive ion ESI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The predicted data, based on established spectroscopic principles and computational models, offers a comprehensive framework for the structural characterization of this molecule. While experimental verification is always the gold standard, this guide serves as a valuable resource for researchers working with this compound, aiding in the interpretation of experimentally acquired data and confirming its chemical identity.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

University of Maryland. (2014). Method for Characterization of Low Molecular Weight Organic Acids in Atmospheric Aerosols Using Ion Chromatography Mass Spectrometry. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

- Stenson, A. C., & Hatcher, P. G. (2003). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 34(4), 501-515.

-

The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

Springer Nature. (2017). Practical Guidelines for 13 C-Based NMR Metabolomics. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

The Therapeutic Potential of 4-(4-Ethylphenyl)-4-oxobutanoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

Derivatives of 4-aryl-4-oxobutanoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the therapeutic potential of a specific subclass, 4-(4-Ethylphenyl)-4-oxobutanoic acid derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes data from structurally related compounds to provide a predictive framework for its biological activities, focusing on antimicrobial, anti-inflammatory, and anticonvulsant applications. We will explore established synthetic routes, detail robust experimental protocols for activity assessment, and propose structure-activity relationships to guide future drug development efforts. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource to unlock the potential of this promising chemical class.

Introduction: The 4-Aryl-4-Oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid core structure is a privileged motif in the design of bioactive molecules. Its inherent chemical features, including a keto group, a carboxylic acid function, and an aromatic ring, provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of the 4-ethylphenyl group in the title compound class offers a unique lipophilic character that can influence membrane permeability and target engagement.

Derivatives of the closely related succinimide (pyrrolidine-2,5-dione) and arylpropionic acid structures have shown significant promise in various therapeutic areas.[1][2] Succinimides are known for their anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][3] Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This guide will extrapolate from these known activities to predict and guide the exploration of this compound derivatives.

Synthesis of the Core Scaffold and Key Derivatives

The foundational step in exploring the biological activity of this class is the synthesis of the parent compound, this compound, and its subsequent derivatization.

Synthesis of this compound

A common and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[4]

Protocol:

-

Reaction Setup: To a stirred solution of ethylbenzene (1.1 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.2 eq), portion-wise.

-

Acylation: Add succinic anhydride (1.0 eq) to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis of Key Derivatives

The carboxylic acid and ketone functionalities of the core scaffold are prime handles for derivatization to explore structure-activity relationships (SAR).

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reacting with various alcohols in the presence of an acid catalyst.

-

Amide Formation: Coupling the carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., DCC, EDC) can generate a library of amide derivatives.

-

Heterocyclic Ring Formation: The 1,4-dicarbonyl relationship allows for the synthesis of various five- and six-membered heterocyclic systems, such as pyrrolidones and pyridazinones, which are known to possess biological activity. For instance, reaction with hydrazines can yield pyridazinone derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research on structurally similar compounds, we can predict several key biological activities for this compound derivatives.

Antimicrobial Activity

Succinimide derivatives, which can be considered cyclized analogues of 4-aminobutanoic acid derivatives, exhibit significant antimicrobial and antifungal properties.[1][5][6] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Hypothesized Mechanism of Action: The lipophilic ethylphenyl group may enhance the ability of these derivatives to penetrate microbial cell walls. The core scaffold could then interact with key enzymes, such as those involved in nutrient synthesis or cell wall biosynthesis. For instance, some heterocyclic compounds are known to inhibit glucosamine-6-phosphate synthase, a key enzyme in the fungal cell wall biosynthesis pathway.[6]

Anti-inflammatory Activity

Arylpropionic and butanoic acid derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2][7] Some butanoic acid derivatives also exhibit anti-inflammatory effects through the inhibition of histone deacetylases (HDACs).[8]

Hypothesized Mechanism of Action: The this compound scaffold is structurally similar to known COX inhibitors. The ethylphenyl group can fit into the hydrophobic channel of the COX active site. Furthermore, some derivatives may modulate inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[7]

Anticonvulsant Activity

Succinimide-based drugs like ethosuximide are established treatments for absence seizures. The mechanism is thought to involve the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[3] Derivatives of 4-oxo-4-phenylbutanoic acid have also shown anticonvulsant properties.[9]

Hypothesized Structure-Activity Relationship: For anticonvulsant activity, the presence of a phenyl ring is often crucial. N-methylation of the corresponding succinimide derivatives has been shown to improve efficacy against chemically induced convulsions.[1] The ethyl group on the phenyl ring in our target scaffold may enhance lipophilicity, facilitating entry into the central nervous system.

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential to validate the predicted biological activities.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method (CLSI Guidelines)

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Controls: Include positive (microbes with no drug) and negative (broth only) controls.

In Vitro Anti-inflammatory Assays

Protocol: COX Inhibition Assay

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Assay Reaction: In a suitable buffer, incubate the enzyme with the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

Calculation of IC₅₀: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀).

In Vivo Anticonvulsant Screening

Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: At the time of peak effect (e.g., 30-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Determination of ED₅₀: The median effective dose (ED₅₀) is the dose that protects 50% of the animals from the tonic hind limb extension.

-

Neurotoxicity Assessment: Evaluate motor impairment using the rotarod test.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Antimicrobial Activity of Hypothetical Derivatives

| Compound | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 1a | -OCH₃ | 16 | 32 | 64 |

| 1b | -Cl | 8 | 16 | 32 |

| 1c | -NO₂ | 4 | 8 | 16 |

| Ciprofloxacin | - | 0.5 | 0.25 | - |

| Fluconazole | - | - | - | 2 |

Table 2: Anti-inflammatory Activity of Hypothetical Derivatives

| Compound | R-group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| 2a | -H | 15.2 | 1.8 | 8.4 |

| 2b | -F | 12.5 | 0.9 | 13.9 |

| 2c | -CF₃ | 25.1 | 0.5 | 50.2 |

| Celecoxib | - | 15 | 0.04 | 375 |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundational framework for initiating research in this area by leveraging the knowledge from structurally related compound classes. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish robust structure-activity relationships. Promising lead compounds should then be subjected to further preclinical evaluation, including pharmacokinetic profiling and in vivo efficacy studies in relevant disease models. The exploration of this chemical space could lead to the discovery of new drugs with improved efficacy and safety profiles for a range of diseases.

References

-

International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). Synthesis and antimicrobial activity of new succinimides bearing different heterocycles. Retrieved from [Link]

- Kandeel, M., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Journal of Chemistry, 2022, 1-13.

-

MDPI. (2022). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Retrieved from [Link]

- Zhang, Y., et al. (2021). Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry, 107, 104557.

- Cvetković, D., et al. (2020). Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives. Journal of the Serbian Chemical Society, 85(1), 69-83.

- Al-Amiery, A. A., et al. (2025). Comprehensive evaluation of antibacterial and anticancer activities from indole butanoic acid. Journal of Genetic Engineering and Biotechnology, 23(1), 100452.

- Saussele, S., et al. (2003). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Leukemia & Lymphoma, 44(7), 1147-1154.

-

ResearchGate. (2024). Comprehensive evaluation of antibacterial and anticancer activities from indole butanoic acid. Retrieved from [Link]

-

Molecules. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. Retrieved from [Link]

- Datta, S., et al. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Medicinal Chemistry, 13(16), 1435-1453.

-

Iranian Journal of Pharmaceutical Research. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Retrieved from [Link]

-

The Journal of Pharmacology and Experimental Therapeutics. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid, inhibitors of neuropeptide amidation. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2000). Synthesis and potent anticonvulsant activities of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic (acetic) acid derivatives. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

- Shin, J. S., et al. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of Cellular Biochemistry, 112(12), 3594-3603.

-

PubChem. (n.d.). 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Bentham Science. (2014). Anticonvulsant Activity of A Novel Series of 2,5-Disubstituted 1,3,4-Oxadiazoles: Semicarbazones Based Pharmacophoric Model Studies. Retrieved from [Link]

-

Il Farmaco. (2004). 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H14O3). Retrieved from [Link]

-

ResearchGate. (1995). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Retrieved from [Link]

-

PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2010). Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. ijrpc.com [ijrpc.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and potent anticonvulsant activities of 4-oxo-imidazo[1,2-a]inden - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the complete crystal structure analysis of 4-(4-ethylphenyl)-4-oxobutanoic acid, a molecule of interest in synthetic and pharmaceutical chemistry. In the absence of a publicly available crystal structure, this document serves as a procedural roadmap, detailing the necessary steps from synthesis and crystallization to advanced structural elucidation and computational analysis. By integrating experimental protocols with the underlying scientific principles, this guide is designed to empower researchers to conduct a thorough and robust analysis of this and similar organic molecules.

Introduction

This compound (C₁₂H₁₄O₃, Mol. Weight: 206.24 g/mol ) is a keto-carboxylic acid with potential applications as a building block in organic synthesis and drug discovery.[1][2][3] Its structural characteristics, particularly the arrangement of molecules in the solid state, are crucial for understanding its physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[4] This guide outlines a multi-faceted approach to elucidate the crystal structure of the title compound, combining experimental techniques with computational validation.

Synthesis and Crystallization

A reliable synthesis and the growth of high-quality single crystals are the foundational steps for any crystallographic analysis.[4]

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient route to synthesize this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

-

Addition of Reactants: Slowly add succinic anhydride to the stirred suspension. Follow with the dropwise addition of ethylbenzene.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.[7]

Crystallization Strategies

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination.[4] For carboxylic acids, several crystallization techniques can be employed.[8][9]

Table 1: Crystallization Techniques for Carboxylic Acids

| Technique | Description | Key Parameters |

| Slow Evaporation | The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation. | Solvent volatility, temperature, atmospheric pressure. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a vessel containing a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization. | Choice of solvent/anti-solvent pair, temperature. |

| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystallization. | Cooling rate, initial concentration. |

| Solvent/Anti-solvent | An anti-solvent is slowly added to a solution of the compound, causing a decrease in solubility and promoting crystal growth. | Rate of anti-solvent addition, stirring. |

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).[10]

-

Setup Screening Plates: Utilize a multi-well crystallization plate to screen various conditions simultaneously.

-

Vary Conditions: For each solvent or solvent system, set up crystallization trials using the techniques described in Table 1.

-

Incubation and Observation: Store the screening plates in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[11][12][13] It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[11]

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Analysis

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[11]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration: The intensities of all collected reflections are measured and processed.

-

Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process optimizes atomic coordinates, displacement parameters, and other structural parameters.

-

Structure Validation: The final refined structure is validated using various crystallographic checks and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[14][15][16][17][18]

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification, purity assessment, and can also be used for structure determination when single crystals are not available.[19][20][21] The diffraction pattern of a polycrystalline sample provides a unique fingerprint of the crystalline phase.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A finely ground powder of the crystalline material is prepared.

-

Data Collection: The powder sample is placed in a powder X-ray diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

-

Phase Analysis: The experimental PXRD pattern can be compared to patterns calculated from the single-crystal structure to confirm phase purity.

-

Structure Determination from Powder Data (if necessary): In cases where single crystals cannot be obtained, advanced techniques like the direct-space strategy can be employed to solve the crystal structure from high-quality powder diffraction data.[21][22]

Spectroscopic and Computational Complementation

A multi-technique approach provides a more complete understanding of the material.[23][24] Spectroscopic and computational methods are essential for validating the crystal structure and probing intermolecular interactions.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of functional groups within the molecule.[25][26][27] In the solid state, peak positions and shapes can be sensitive to the crystalline environment and hydrogen bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹H) in the crystal lattice, which can be used to validate the crystallographically determined structure.[25][27][28]

Table 2: Complementary Analytical Techniques

| Technique | Information Provided | Application in Crystal Structure Analysis |

| FTIR | Vibrational modes of functional groups. | Confirmation of functional groups, analysis of hydrogen bonding. |

| ssNMR | Local chemical environment of nuclei. | Validation of the asymmetric unit and intermolecular interactions. |

Computational Crystal Structure Prediction and Analysis

Computational methods are increasingly used to complement experimental crystallographic studies.[29][30][31][32][33]

-

Crystal Structure Prediction (CSP): CSP methods aim to predict the most stable crystal structures of a molecule based on its chemical diagram. This can help in understanding polymorphism and in guiding crystallization experiments.[31][32]

-

Density Functional Theory (DFT) Calculations: DFT calculations can be used to optimize the geometry of the molecule and to calculate theoretical spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for comparison with experimental results.[29][30] This provides a powerful tool for validating the determined crystal structure.

Figure 2: Integrated Workflow for Structure Validation.

Conclusion

The comprehensive crystal structure analysis of this compound requires a systematic and multi-faceted approach. This guide has outlined a logical progression from synthesis and crystallization to detailed structural elucidation using single-crystal and powder X-ray diffraction. The importance of complementary spectroscopic and computational techniques for the validation and in-depth understanding of the crystal structure has also been emphasized. By following the protocols and principles described herein, researchers can confidently determine and analyze the crystal structure of this and other novel organic compounds, providing a solid foundation for further research and development.

References

-

Taylor & Francis. (n.d.). Computational prediction of organic crystal structures and polymorphism. Retrieved from [Link]

-

PubMed. (n.d.). Computational studies of crystal structure and bonding. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Retrieved from [Link]

-

Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

-

Crystal Growth & Design. (n.d.). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Retrieved from [Link]

-

UCL Discovery. (n.d.). Computational prediction of organic crystal structures. Retrieved from [Link]

-

Annual Reviews. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Retrieved from [Link]

-

PubMed Central. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′- and N,N′,N′′-annulated diindolocarbazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

-

ePrints Soton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. Retrieved from [Link]

-

Nanoscience Analytics. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

PMC - NIH. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. Retrieved from [Link]

-

Patsnap Eureka. (2025). FTIR vs XRD: Which is Superior for Crystal Structure? Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between FTIR and NMR? Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

- Google Patents. (n.d.). Method for crystallising carboxylic acid.

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H14O3). Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

ACS Publications. (2007). FTIR and NMR Study of the Adsorbed Water on Nanocrystalline Anatase. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

ResearchGate. (2025). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

-

CCDC. (n.d.). Chemical structure searching - Access Structures. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

CCDC. (n.d.). Discover. Retrieved from [Link]

Sources

- 1. CAS 49594-75-4 | this compound - Synblock [synblock.com]

- 2. 49594-75-4|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rigaku.com [rigaku.com]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 17. Search - Access Structures [ccdc.cam.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. PPXRD - Abstract Submission Form [icdd.com]

- 21. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. FTIR vs XRD: Which is Superior for Crystal Structure? [eureka.patsnap.com]

- 25. rockymountainlabs.com [rockymountainlabs.com]

- 26. jasco-global.com [jasco-global.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. tandfonline.com [tandfonline.com]

- 30. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 32. annualreviews.org [annualreviews.org]

- 33. eprints.soton.ac.uk [eprints.soton.ac.uk]

solubility of 4-(4-Ethylphenyl)-4-oxobutanoic acid in different solvents

An In-depth Technical Guide on the Solubility of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound (CAS No. 49594-75-4) is an organic compound with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol .[1][2][3][4] Its structure, featuring a carboxylic acid group, a ketone, and an ethylphenyl moiety, suggests a molecule with moderate polarity. This compound and its analogs are valuable intermediates in the synthesis of various biologically active molecules and heterocyclic compounds.[5][6] Understanding its solubility is paramount for applications in reaction chemistry, purification processes like recrystallization, and formulation development in the pharmaceutical industry.

The solubility of an organic compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a foundational concept; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8] For this compound, the presence of the carboxylic acid group allows for hydrogen bonding and dipole-dipole interactions, suggesting a higher affinity for polar solvents.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile can be predicted based on the functional groups present in this compound.

-

Polar Protic Solvents (e.g., Water, Alcohols): The carboxylic acid group can form strong hydrogen bonds with protic solvents. Therefore, some degree of solubility is expected in alcohols like methanol and ethanol. However, the non-polar ethylphenyl group may limit its solubility in water. Generally, the solubility of carboxylic acids in water decreases as the carbon chain length increases.[9]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and ketone groups, the compound is expected to have low solubility in non-polar solvents.[10]

-

Aqueous Basic Solutions (e.g., 5% Sodium Bicarbonate, 5% Sodium Hydroxide): Carboxylic acids that are insoluble in water will typically dissolve in aqueous basic solutions through an acid-base reaction, forming a water-soluble salt.[11][12] This property is also a useful qualitative test for the presence of an acidic functional group.

The following table summarizes the predicted solubility of this compound.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | Hydrogen bonding with the carboxylic acid group is countered by the non-polar ethylphenyl group. |

| Polar Aprotic | Acetone, DMSO, THF | Soluble | Favorable dipole-dipole interactions and hydrogen bond acceptance. |

| Non-Polar | Hexane, Toluene | Insoluble | "Like dissolves like" principle; the compound's polarity is too high.[8] |

| Aqueous Base | 5% NaHCO3, 5% NaOH | Soluble | Formation of a water-soluble carboxylate salt.[11][12] |

Experimental Determination of Solubility

The most reliable method for obtaining quantitative solubility data is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[13][14]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a detailed procedure for determining the solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[14]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is critical to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute, until a constant weight is achieved. The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a suitable technique like HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved solute.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like recrystallization.

-

pH: In aqueous solutions, the pH will significantly impact the solubility of this carboxylic acid. At pH values above its pKa, the compound will deprotonate to form the more soluble carboxylate anion.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is essential to use pure starting materials for accurate and reproducible results.

Conclusion

While quantitative solubility data for this compound is not currently published, a strong predictive understanding of its behavior in different solvents can be derived from its chemical structure. The presence of a carboxylic acid functional group suggests solubility in polar and basic solutions. For researchers requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and standardized method for experimental determination. A thorough understanding and experimental quantification of solubility are critical for the successful application of this compound in research and development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Synblock. (n.d.). CAS 49594-75-4 | this compound.

- Benchchem. (n.d.). Ethyl 4-oxobutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Sigma-Aldrich. (n.d.). 4-oxobutanoic acid.

- Benchchem. (n.d.).

- Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- BLD Pharm. (n.d.). 49594-75-4|this compound.

- Quora. (2016, October 11).

- PubChemLite. (n.d.). This compound (C12H14O3).

- Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 4-(4-butylphenyl)

- Sigma-Aldrich. (n.d.). 4-(4-Ethylphenyl)-4-oxobutyric acid | 49594-75-4.

- Benchchem. (n.d.). Solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in organic solvents.

Sources

- 1. CAS 49594-75-4 | this compound - Synblock [synblock.com]

- 2. 49594-75-4|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and History of 4-(4-Ethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific history and synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate. While a singular "discovery" event for this compound is not prominent in the historical record, its existence is a direct consequence of the well-established and versatile Friedel-Crafts acylation reaction, a cornerstone of organic synthesis discovered in 1877. This guide will provide a comprehensive overview of the synthetic pathway to this compound, rooted in the fundamental principles of electrophilic aromatic substitution. We will explore the mechanistic underpinnings of the Friedel-Crafts acylation, detail a robust experimental protocol for its synthesis, and discuss its significance as a building block in the development of more complex molecules, particularly within the pharmaceutical landscape.

Introduction: A Legacy of the Friedel-Crafts Reaction

The history of this compound is intrinsically linked to the groundbreaking work of Charles Friedel and James Crafts.[1] Their discovery of the aluminum chloride-catalyzed acylation and alkylation of aromatic compounds in 1877 revolutionized the field of organic chemistry, providing a powerful tool for the formation of carbon-carbon bonds with aromatic rings.[1] The synthesis of this compound is a classic example of the Friedel-Crafts acylation, a reaction that has been a mainstay in both academic and industrial laboratories for over a century.

This compound, with its characteristic keto and carboxylic acid functionalities, represents a versatile synthon—a molecular fragment used in the synthesis of other compounds. Its importance lies not in a dramatic discovery narrative but in its utility as a reliable intermediate for constructing more complex molecular architectures, particularly in the realm of medicinal chemistry. The structural motif of an aryl-4-oxobutanoic acid is a key component in a variety of biologically active molecules.

Molecular Profile:

| Property | Value |

| Chemical Formula | C₁₂H₁₄O₃[2] |

| Molecular Weight | 206.24 g/mol [2] |

| CAS Number | 49594-75-4[2] |

| Appearance | Beige solid |

| Boiling Point | 398.6°C at 760 mmHg[2] |

The Genesis: Synthesis via Friedel-Crafts Acylation

The primary and most efficient route to this compound is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]

Mechanistic Causality: The "Why" Behind the Reaction

The success of the Friedel-Crafts acylation hinges on the generation of a highly reactive electrophile, the acylium ion. The following steps delineate the established mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating with one of its carbonyl oxygens. This polarization facilitates the cleavage of the C-O bond, generating a resonance-stabilized acylium ion.[5] The presence of the Lewis acid is crucial; without it, the anhydride is not electrophilic enough to react with the aromatic ring.

-

Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The ethyl group is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the ethyl group, the para product, this compound, is the major isomer formed. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the [AlCl₃(OH)]⁻ complex formed from traces of water or the counter-ion from the acylium ion formation, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst in principle, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product.

-

Workup: The reaction is quenched by the addition of water and acid to decompose the aluminum chloride complexes and protonate the carboxylate, yielding the final this compound product.

Evolution of the Methodology: Towards Greener Chemistry

While the fundamental Friedel-Crafts acylation has remained unchanged, modern advancements have focused on improving its environmental footprint and efficiency.[4] Traditional methods often utilize chlorinated solvents and require more than stoichiometric amounts of the Lewis acid catalyst, which generates significant acidic waste during workup.[4]

Recent research has explored various alternative catalytic systems to address these drawbacks, including:

-

Metal Trifluoromethanesulfonates (Triflates): Lanthanide and other metal triflates have shown high catalytic activity, often in smaller quantities than traditional Lewis acids.[4]

-

Solid Acid Catalysts: Zeolites and other solid acids offer the advantages of easier separation from the reaction mixture and potential for reuse, simplifying the purification process.

-

Ionic Liquids: These non-volatile solvents can act as both the solvent and the catalyst, offering a potentially greener alternative to traditional organic solvents.[4]

A significant advancement is the development of solvent-free reaction conditions.[3] By grinding the reactants and catalyst together at room temperature, the need for a solvent is eliminated, reducing waste and simplifying the experimental setup.[3]

Experimental Protocol: A Validated Synthetic Approach

The following protocol is a robust and validated method for the synthesis of this compound, adapted from established procedures for similar β-aroylpropionic acids.[3]

Materials:

-

Ethylbenzene (reagent grade)

-

Succinic anhydride (99%)

-

Anhydrous aluminum chloride (powdered, 99.9%)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Addition funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Initial Charging: The flask is charged with anhydrous aluminum chloride (0.22 mol, 29.3 g) and anhydrous dichloromethane (150 mL). The suspension is stirred and cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of succinic anhydride (0.1 mol, 10.0 g) and ethylbenzene (0.11 mol, 11.7 g, 13.5 mL) in 50 mL of anhydrous dichloromethane is prepared and placed in the addition funnel.

-

Reaction Execution: The solution from the addition funnel is added dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction mixture is slowly and carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.

-

Product Isolation: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with deionized water (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The solid is then recrystallized from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to afford pure this compound as a crystalline solid.

Sources

Unlocking the Potential of 4-(4-Ethylphenyl)-4-oxobutanoic Acid: A Scaffold for Innovation in Medicinal Chemistry and Materials Science

An In-depth Technical Guide:

Abstract